molecular formula C21H13NO2S B15181804 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- CAS No. 128404-82-0

7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)-

Katalognummer: B15181804
CAS-Nummer: 128404-82-0
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: KYVVFIIUTKXHID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)-: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methoxy group and a thienyl substituent, which may contribute to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, such as methyl magnesium bromide, to introduce the methoxy group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of polymer-supported catalysts can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at various positions on the quinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer activities. They are often tested against various microbial strains and cancer cell lines to evaluate their efficacy .

Medicine: In medicine, this compound may be explored for its therapeutic potential. Quinoline derivatives are known to exhibit a range of pharmacological activities, including antimalarial, anti-inflammatory, and neuroprotective effects .

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science .

Wirkmechanismus

The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- involves its interaction with various molecular targets. One known target is topoisomerase II, an enzyme involved in DNA replication and repair. The compound acts as a topoisomerase II poison, inhibiting the enzyme’s activity and leading to DNA damage and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups can influence its reactivity and interactions with biological targets, potentially leading to unique therapeutic applications .

Eigenschaften

CAS-Nummer

128404-82-0

Molekularformel

C21H13NO2S

Molekulargewicht

343.4 g/mol

IUPAC-Name

3-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one

InChI

InChI=1S/C21H13NO2S/c1-24-12-8-9-15-16(11-12)22-20(17-7-4-10-25-17)19-18(15)13-5-2-3-6-14(13)21(19)23/h2-11H,1H3

InChI-Schlüssel

KYVVFIIUTKXHID-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(C(=N2)C4=CC=CS4)C(=O)C5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.